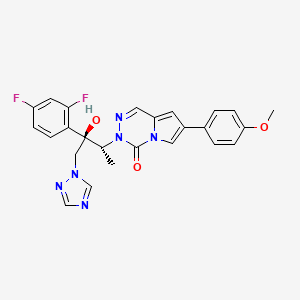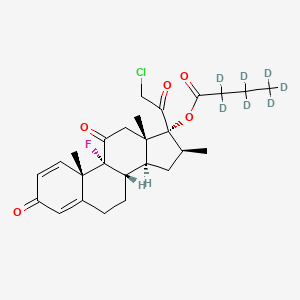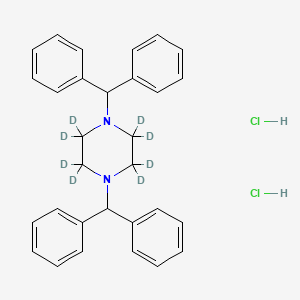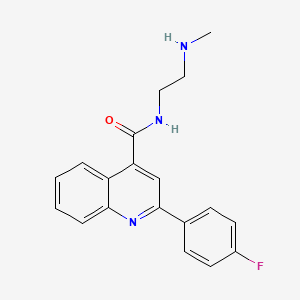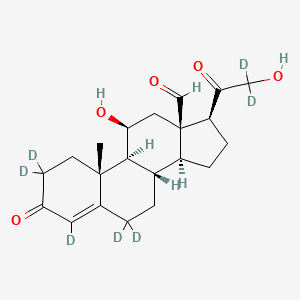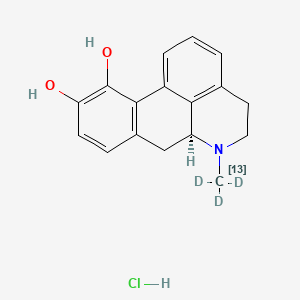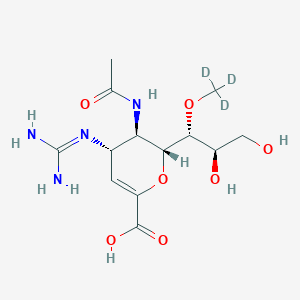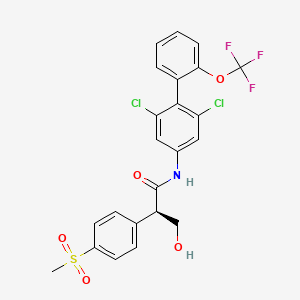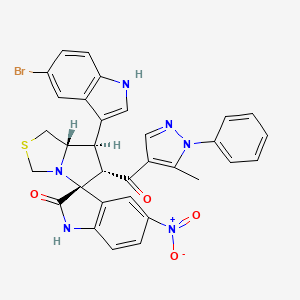
Antibacterial agent 94
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 94 is a synthetic compound designed to combat bacterial infections. It is part of a class of compounds known for their ability to inhibit bacterial growth and proliferation. This agent is particularly effective against a broad spectrum of bacterial strains, making it a valuable tool in the fight against bacterial diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 94 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at each stage to ensure the consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more reactive intermediates that can further react to form complex structures, while reduction typically results in simpler, more stable compounds.
Aplicaciones Científicas De Investigación
Antibacterial Agent 94 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of various functional groups on antibacterial activity.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 94 involves the inhibition of essential bacterial processes. It targets specific enzymes and proteins that are crucial for bacterial survival and replication. By binding to these molecular targets, the compound disrupts the normal functioning of the bacterial cell, leading to cell death. The pathways involved include the inhibition of cell wall synthesis, protein synthesis, and DNA replication.
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Targets bacterial DNA gyrase, preventing DNA replication.
Uniqueness: Antibacterial Agent 94 is unique in its broad-spectrum activity and its ability to overcome certain bacterial resistance mechanisms. Unlike some other antibacterial agents, it remains effective against a wide range of bacterial strains, including those that have developed resistance to other drugs.
Propiedades
Fórmula molecular |
C21H21FO4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
6-[(E)-2-(2-fluorophenyl)ethenyl]-2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C21H21FO4/c1-13(2)8-11-16-18(26-3)12-15(19(20(16)23)21(24)25)10-9-14-6-4-5-7-17(14)22/h4-10,12,23H,11H2,1-3H3,(H,24,25)/b10-9+ |
Clave InChI |
MFKZKBCPPHOYBX-MDZDMXLPSA-N |
SMILES isomérico |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2F)OC)C |
SMILES canónico |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2F)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

